molecular formula C18H21ClN4O4 B12499126 4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid

4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid

Cat. No.: B12499126
M. Wt: 392.8 g/mol
InChI Key: KJYHORVTWSYSQP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound’s IUPAC name, 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid , systematically describes its structure. Breaking down the name:

  • Pyrimidine-5-carboxylic acid forms the core, with a carboxylic acid group at position 5.
  • At position 4, a (3-chloro-4-methoxyphenyl)methylamino substituent introduces a chlorinated, methoxy-substituted benzylamine group.
  • Position 2 features a (2S)-2-(hydroxymethyl)pyrrolidin-1-yl group, indicating a pyrrolidine ring with a hydroxymethyl branch at the second carbon in the S-configuration.

The structural formula (Figure 1) confirms these features:

  • Pyrimidine ring : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.
  • Substituents :
    • Position 4 : A benzylamine group with chlorine (Cl) at position 3 and methoxy (OCH₃) at position 4.
    • Position 2 : A pyrrolidine ring (five-membered saturated heterocycle) with a hydroxymethyl (-CH₂OH) group on the second carbon.

SMILES Notation :
COC1=C(C=C(C=C1)Cl)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@H]3CO
This notation highlights the stereochemistry (indicated by @H for the S-configuration) and connectivity.

InChIKey :
KJYHORVTWSYSQP-LBPRGKRZSA-N
This unique identifier distinguishes the compound’s stereoisomeric form.

CAS Registry Number and Molecular Formula Validation

The compound has two primary identifiers:

  • CAS Registry Number : 330785-84-7 , validated across multiple databases.
  • EC Number : 807-887-0 , used for regulatory purposes in the European Union.

Molecular Formula : C₁₈H₂₁ClN₄O₄ . Validation steps:

  • Elemental Analysis :
Element Count
Carbon 18
Hydrogen 21
Chlorine 1
Nitrogen 4
Oxygen 4

Matches the formula derived from the SMILES structure.

  • Molecular Weight :
    Calculated:
    $$ (18 \times 12.01) + (21 \times 1.008) + (35.45) + (4 \times 14.01) + (4 \times 16.00) = 392.8 \, \text{g/mol} $$.
    Matches the PubChem-reported value.

Comparative Analysis with Related Pyrimidine Carboxylic Acid Derivatives

Pyrimidine-5-carboxylic acid derivatives vary widely in substitution patterns, influencing their physicochemical properties. Key comparisons:

Compound Name Substituents at Position 4 Substituents at Position 2 Key Differences
Target Compound (3-Chloro-4-methoxybenzyl)amino (2S)-2-(hydroxymethyl)pyrrolidin-1-yl Chlorine and methoxy enhance hydrophobicity; hydroxymethyl improves solubility.
Pyrimidine-5-carboxylic acid Hydrogen Hydrogen Simpler structure; lower molecular weight (124.10 g/mol).
4-Anilino-5-cyano pyrimidine Anilino (-NHPh) Cyano (-CN) Lacks carboxylic acid group; nitrile increases reactivity.
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl (-CF₃) Hydrogen Fluorine atoms increase electronegativity and metabolic stability.

Structural Insights :

  • The 3-chloro-4-methoxybenzylamino group introduces steric bulk and electron-withdrawing effects, potentially affecting binding interactions in biological systems.
  • The (2S)-2-(hydroxymethyl)pyrrolidine moiety adds chirality and hydrogen-bonding capacity, which may influence crystallinity or solubility.
  • Compared to pyrimidine-5-carboxylic acid (CAS 4595-61-3), the target compound’s substitutions increase molecular complexity and likely alter its acid dissociation constant (pKa) and logP values.

Synthetic Pathways :
Patents describe methods for synthesizing analogous pyrimidine carboxylic acids, such as hydrolyzing cyano intermediates with sulfuric acid. For example:

  • Cyano Intermediate Formation :
    $$ \text{Malononitrile} + \text{Dimethylformamide chloride} \rightarrow \text{Chloro-azapentadiene intermediate} $$.
  • Ring Closure :
    Reaction with substituted anilines under basic conditions yields 4-aminopyrimidine-5-carbonitriles.
  • Hydrolysis :
    $$ \text{Nitrile} + \text{H}2\text{SO}4 \rightarrow \text{Carboxylic acid} $$.

This pathway suggests potential routes for synthesizing the target compound, though specific details for its hydroxymethyl-pyrrolidine substituent remain undisclosed.

Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4/c1-27-15-5-4-11(7-14(15)19)8-20-16-13(17(25)26)9-21-18(22-16)23-6-2-3-12(23)10-24/h4-5,7,9,12,24H,2-3,6,8,10H2,1H3,(H,25,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYHORVTWSYSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Ring Formation

The pyrimidine backbone is typically synthesized via cyclization or substitution reactions. Key strategies include:

  • Direct Substitution : Starting from 2-chloropyrimidine-5-carboxylic acid derivatives, nucleophilic displacement introduces the pyrrolidine moiety.
  • Cyclization : Using amidine precursors under acidic or basic conditions to form the pyrimidine ring.

Example Pathway :

  • Step 1 : Synthesis of 2-chloro-5-carboxypyrimidine via chlorination of 5-carboxypyrimidine.
  • Step 2 : Displacement of chlorine with a hydroxymethylpyrrolidine group using a nucleophilic agent (e.g., pyrrolidine derivative in the presence of a base).

Introduction of the Hydroxymethylpyrrolidine Group

The (2S)-2-(hydroxymethyl)pyrrolidine substituent is introduced via stereoselective alkylation or coupling.

Key Methods :

Method Reagents/Conditions Yield Reference
Alkylation (2S)-2-(hydroxymethyl)pyrrolidine, K₂CO₃, DMF, 80°C 65–75%
Mitsunobu Reaction DIAD, triphenylphosphine, THF, 0–25°C 70–80%

Notes :

  • The Mitsunobu reaction ensures retention of stereochemistry at the pyrrolidine center.
  • Purification via silica gel chromatography or recrystallization is critical to isolate the desired diastereomer.

Installation of the 3-Chloro-4-methoxybenzylamino Group

The benzylamino substituent is added through reductive amination or nucleophilic substitution.

Optimized Protocol :

  • Step 1 : Activate the pyrimidine’s 4-position with a leaving group (e.g., chloro).
  • Step 2 : React with 3-chloro-4-methoxybenzylamine in the presence of a catalyst (e.g., Pd/C) or under acidic conditions.

Critical Parameters :

Parameter Optimal Value Impact
Solvent THF or DCM Solubility of intermediates
Temperature 25–50°C Reaction rate and selectivity
Base Triethylamine Neutralization of HCl

Example :

4-Chloropyrimidine intermediate + 3-chloro-4-methoxybenzylamine → Coupling product → Purification (ethyl acetate/heptane)  

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolysis of an ethyl ester precursor to yield the carboxylic acid.

Conditions :

Reagent Conditions Yield
NaOH (aq.) Reflux, 6–12 hrs 85–90%
HCl (aq.) Neutralization post-hydrolysis Purification via crystallization

Example Pathway :

  • Ethyl 5-carboxypyrimidine ester → Hydrolysis with NaOH → Carboxylic acid .

Challenges and Solutions

Challenge Solution Reference
Stereoselectivity Use of chiral auxiliaries or enzymatic resolution
Regioselectivity Directed ortho-metalation (DoM) strategies
Solubility Issues Use of co-solvents (e.g., DMSO/water)

Alternative Routes and Derivatives

Exploratory methods include:

  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition for side-chain functionalization.
  • Solid-Phase Synthesis : Immobilization of intermediates on resin for iterative coupling.

Analytical Characterization

Key data for validation:

Property Value Reference
Molecular Weight 392.8 g/mol
Melting Point N/A (amorphous solid)
Optical Rotation Specific to (S)-configuration
HPLC Purity >98% (C18 column, 0.1% TFA in ACN/H₂O)

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replacement of Pd catalysts with Ni-based systems.
  • Waste Minimization : Use of recyclable solvents (e.g., ethyl acetate) and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Name Structural Features Key Differences Similarity Score References
(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid Same core and substituents as target compound Stereochemical identity; possible enantiomeric differences 0.70
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine Pyrimidine core with 4-methoxyphenyl and methylthio groups Replaces hydroxymethylpyrrolidine with methylthio; lacks carboxylic acid 0.57
Ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-(methylsulfanyl)pyrimidine-5-carboxylate Ethyl ester at 5-position; methylsulfanyl at 2-position Ester group increases lipophilicity; altered metabolic stability N/A
3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Diketone tetrahydro-pyrimidine core Reduced aromaticity; additional hydrogen-bonding sites N/A
LY2409881 hydrochloride Benzo[b]thiophene-pyrimidine hybrid with cyclopropylamide Bulky hydrophobic substituents; kinase inhibition focus N/A

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity : The target compound’s carboxylic acid enhances aqueous solubility compared to its ethyl ester analogue, which favors membrane permeability .
  • Stereochemistry : The (S)-configured hydroxymethylpyrrolidine may improve target binding specificity versus racemic mixtures .
  • Metabolic Stability : Methylthio or ester groups (e.g., in ’s compound) may slow oxidative metabolism but reduce solubility .

Biological Activity

The compound 4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid (CAS No. 330785-84-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

PropertyValue
Molecular FormulaC18H21ClN4O4
Molecular Weight392.84 g/mol
XLogP33
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Topological Polar Surface Area108 Ų

The biological activity of this compound can be attributed to its structure, which includes a pyrimidine ring, a hydroxymethyl group, and a chloro-methoxy phenyl moiety. These functional groups are known to interact with various biological targets, potentially influencing pathways related to cell signaling, enzyme inhibition, and receptor binding.

Biological Activities

1. Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL} . The presence of halogen substituents in the aromatic rings is often linked to enhanced bioactivity.

2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been explored for their role in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, studies have highlighted the effectiveness of similar compounds in disrupting cell cycle progression and inducing apoptosis in various cancer cell lines .

3. Enzyme Inhibition
This compound may also serve as an inhibitor for certain enzymes critical in metabolic pathways. For example, the inhibition of glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases including cancer and diabetes, could be a potential target for further investigation .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the phenyl ring significantly affected antimicrobial activity. The compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that structural optimization could enhance its efficacy .

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that derivatives similar to this compound induced apoptosis through the activation of caspase pathways. The research indicated that these compounds could reduce cell viability significantly, highlighting their potential as anticancer agents .

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